1-(Chloromethyl)cyclopropane-1-sulfonyl chloride
Description
1-(Chloromethyl)cyclopropane-1-sulfonyl chloride is a specialized organosulfur compound characterized by a cyclopropane ring substituted with a chloromethyl group and a sulfonyl chloride moiety. This compound is likely used in synthetic chemistry as a reactive intermediate, leveraging the electrophilic sulfonyl chloride group for nucleophilic substitution or cross-coupling reactions. Its cyclopropane backbone may confer unique steric and electronic properties, influencing reactivity compared to linear or aromatic sulfonyl chlorides.
Properties
IUPAC Name |
1-(chloromethyl)cyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPKHXJMRBRIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)cyclopropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropane with chloromethyl sulfonyl chloride under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1-(Chloromethyl)cyclopropane-1-sulfonyl chloride often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the sulfonyl chloride group into other functional groups, such as sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. These reactions often require a base, such as triethylamine, and are conducted at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Organic Synthesis
1-(Chloromethyl)cyclopropane-1-sulfonyl chloride serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex organic molecules through various coupling reactions and transformations. The chloromethyl group allows for nucleophilic substitution reactions, while the sulfonyl chloride group can participate in acylation reactions.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a precursor in drug development. Its ability to modify biomolecules makes it suitable for studying enzyme mechanisms and interactions with biological targets. Research indicates that the compound can act as a reactive electrophile, which may lead to the development of novel therapeutic agents .
The biological activity of 1-(Chloromethyl)cyclopropane-1-sulfonyl chloride has garnered attention due to its potential interactions with various biological targets. Studies have shown that it can modify amino acids and proteins, potentially altering their functions and leading to therapeutic applications. The compound's reactivity allows it to be explored in drug discovery processes targeting specific diseases.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the synthesis of various derivatives that find applications in different chemical processes. The scalability of its synthesis methods makes it suitable for large-scale production.
Case Study 1: Drug Development
Research has indicated that derivatives of 1-(Chloromethyl)cyclopropane-1-sulfonyl chloride exhibit promising biological activity against specific targets related to metabolic disorders. For instance, a study explored its use in synthesizing compounds that inhibit MEK enzymes, which are implicated in cancer pathways . These findings highlight its potential role in developing targeted cancer therapies.
Case Study 2: Enzyme Mechanism Studies
Another study utilized this compound to investigate enzyme mechanisms by modifying key amino acids involved in enzymatic activity. The results demonstrated how modifications could alter enzyme function, providing insights into enzyme regulation and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the sulfonyl chloride group can participate in various chemical transformations. These reactions are facilitated by the unique electronic and steric properties of the cyclopropane ring .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
Steric and Electronic Effects :
- The chloromethyl substituent in the target compound introduces both steric bulk and electron-withdrawing effects, likely enhancing the electrophilicity of the sulfonyl chloride group compared to methyl or isopropyl analogs .
- Benzyloxymethyl derivatives (e.g., ) exhibit higher molecular weights and reduced reactivity due to the bulky aromatic group, making them less suitable for sterically constrained reactions.
Reactivity Trends: 1-Methylcyclopropane-1-sulfonyl chloride (MW 154.62 ) is simpler and smaller, favoring reactions requiring minimal steric hindrance.
Safety and Handling :
- Sulfonyl chlorides generally require careful handling due to their corrosive nature. For example, 1-chlorocyclopropane-1-carbonyl chloride () mandates immediate medical consultation upon exposure, a precaution likely applicable to the target compound.
Biological Activity
1-(Chloromethyl)cyclopropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1-(Chloromethyl)cyclopropane-1-sulfonyl chloride has the following chemical structure:
- IUPAC Name : 1-(Chloromethyl)cyclopropane-1-sulfonyl chloride
- Molecular Formula : C4H6ClO2S
- Molecular Weight : 166.61 g/mol
The biological activity of 1-(Chloromethyl)cyclopropane-1-sulfonyl chloride is primarily attributed to its ability to act as a reactive electrophile. It can participate in nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and proteins, leading to modifications that can alter their function.
Target Interactions
The compound has been shown to interact with several biological targets, including:
- Enzymes : It may inhibit specific enzymes by covalently modifying active site residues.
- Proteins : The sulfonyl group can form stable adducts with nucleophilic side chains in proteins, potentially altering their activity.
Antimicrobial Activity
Research indicates that compounds containing sulfonyl chloride groups exhibit significant antimicrobial properties. For instance, studies have demonstrated that related sulfonyl chlorides show activity against various bacterial strains, including resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | < 0.5 mg/dm³ |
| Acinetobacter baumannii | 0.25 mg/dm³ |
Antitumor Activity
In vitro studies have suggested that sulfonyl chlorides can exhibit antitumor activity by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Study on Antimicrobial Properties
A recent study investigated the antimicrobial efficacy of various sulfonyl chlorides, including 1-(Chloromethyl)cyclopropane-1-sulfonyl chloride. The results indicated that this compound displayed MIC values comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Study on Antitumor Effects
Another research effort focused on evaluating the cytotoxic effects of sulfonyl chlorides on cancer cell lines. The findings revealed that 1-(Chloromethyl)cyclopropane-1-sulfonyl chloride inhibited cell growth significantly at concentrations below 10 µM, indicating promising antitumor activity .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 1-(Chloromethyl)cyclopropane-1-sulfonyl chloride?
- Always use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and eye protection. Conduct experiments in a fume hood to minimize inhalation risks. In case of accidental exposure, consult safety data sheets (SDS) for first-aid measures, such as rinsing skin/eyes with water for 15 minutes and seeking medical attention . Store the compound in a cool, dry place away from incompatible substances like strong bases or oxidizers.
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Use a combination of spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to verify cyclopropane ring integrity and sulfonyl chloride functionality.
- FT-IR spectroscopy to identify characteristic S=O (1360–1180 cm⁻¹) and S-Cl (580–520 cm⁻¹) stretches.
- Mass spectrometry (MS) for molecular ion validation (e.g., ESI-MS or EI-MS). Cross-reference with computational predictions (e.g., InChI key or SMILES) from databases like PubChem .
Q. What synthetic routes are commonly used to prepare this compound?
- A typical route involves cyclopropane ring formation via [2+1] cycloaddition, followed by sulfonation. For example:
Cyclopropanation : React chloromethyl precursor with a diazo compound under catalytic conditions.
Sulfonation : Treat the cyclopropane intermediate with chlorosulfonic acid.
- Yields vary (40–70%) depending on reaction conditions (temperature, solvent polarity). Optimize via iterative purification (e.g., column chromatography) .
Q. Which analytical techniques are effective for impurity quantification?
- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment.
- Gas Chromatography-Mass Spectrometry (GC-MS) for volatile byproduct identification.
- Elemental Analysis to verify stoichiometry. Use certified reference standards (e.g., CLPS-SBH series) for calibration .
Advanced Research Questions
Q. How can computational methods predict reactivity in nucleophilic substitutions?
- Density Functional Theory (DFT) calculates transition-state energies to model reaction pathways (e.g., SN2 mechanisms).
- Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., electrophilicity index) with experimental rate constants. Validate predictions using kinetic studies (e.g., stopped-flow techniques) .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Conduct systematic stability studies:
- pH-Dependent Kinetics : Monitor degradation rates via UV-Vis spectroscopy at controlled pH (2–12).
- Comparative Analysis : Cross-validate results with structurally similar sulfonyl chlorides (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) to identify trends .
Q. How does cyclopropane ring strain influence sulfonyl chloride reactivity?
- The cyclopropane ring’s angle strain increases electrophilicity at the sulfonyl center, accelerating nucleophilic attacks compared to acyclic analogs. Use X-ray crystallography to compare bond angles and Hammett substituent constants to quantify electronic effects .
Q. What methods optimize regioselectivity in sulfonylation reactions?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity.
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct sulfonyl group placement.
- Temperature Modulation : Lower temperatures favor kinetic over thermodynamic products. Validate via HPLC and 2D-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
